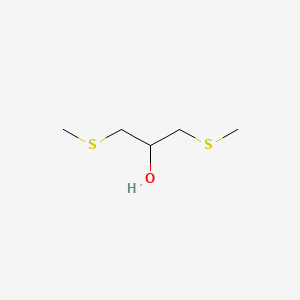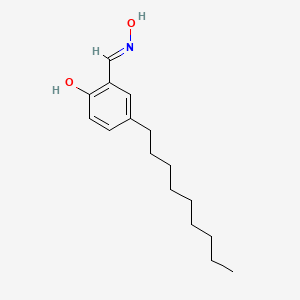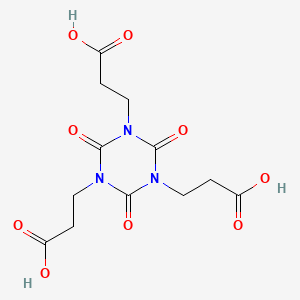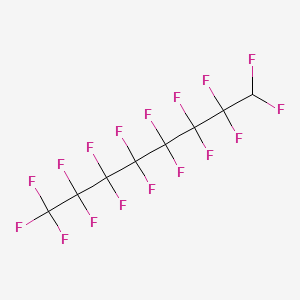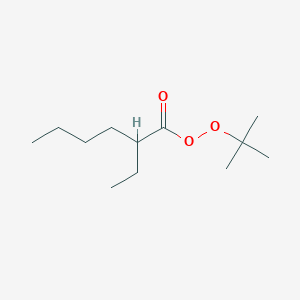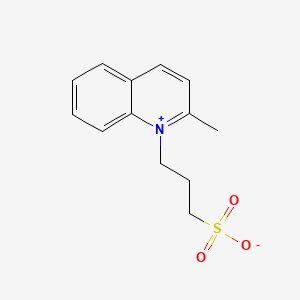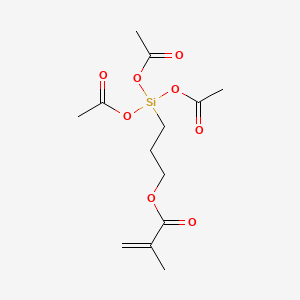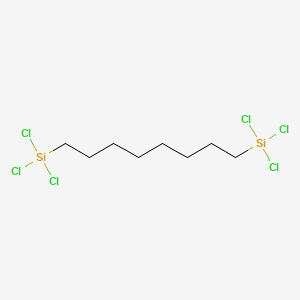
十二甲基环己硅烷
描述
Dodecamethylcyclohexasilane (also known as DMCHS or DMC) is a cyclic silane compound containing 12 methyl groups. It is a colorless liquid with a boiling point of 121°C and a melting point of -45°C. DMCHS is used in a variety of scientific research applications, including synthesis, catalysis, and the study of biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of DMCHS.
科学研究应用
Molecular Structure and UV Absorption Spectra
Dodecamethylcyclohexasilane has been studied for its molecular structure and UV absorption spectra. The monofunctionalized cyclohexasilanes XSi6Me11 [X = -OH (2); -NH2 (3)] are easily accessible from XSi6Me11 and H2O/Et3N or NH3, respectively . The crystal structure of 2 as determined by single crystal X-ray crystallography exhibits the cyclohexasilane ring in chair conformation with the OH group in an unusual equatorial position due to intermolecular hydrogen bonding .
Synthesis
Dodecamethylcyclohexasilane is one of the more readily prepared and easily handled polysilanes. It is produced by reduction of dimethyldichlorosilane with sodium-potassium alloy . The reaction is as follows:
6(CH3)2SiCl2+12M→Si6(CH3)12+12MCl6(CH_3)_2SiCl_2 + 12M \rightarrow Si_6(CH_3)_{12} + 12MCl 6(CH3)2SiCl2+12M→Si6(CH3)12+12MCl
Resonant 2-Photon Ionization and Fluorescence Excitation Spectroscopies
Resonant 2-photon ionization and fluorescence excitation spectroscopies of dodecamethylcyclohexasilane (DDMCHS) have been investigated in the range from 262 to 290 nm in a supersonic molecular beam .
Reactions with Potassium tert-butoxide
Dodecamethylcyclohexasilane reacts with potassium tert-butoxide to give the potassium derivative . The reaction is as follows:
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCLHEHPUHREBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063297 | |
| Record name | Dodecamethylcyclohexasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecamethylcyclohexasilane | |
CAS RN |
4098-30-0 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecamethylcyclohexasilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecamethylcyclohexasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecamethylcyclohexasilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Dodecamethylcyclohexasilane?
A1: Dodecamethylcyclohexasilane has the molecular formula (SiMe2)6 and a molecular weight of 348.84 g/mol.
Q2: What does the crystal structure of Dodecamethylcyclohexasilane reveal?
A2: X-ray crystallography studies demonstrate that Dodecamethylcyclohexasilane adopts a strain-free chair conformation, analogous to cyclohexane. [, ]
Q3: How does the conformation of Dodecamethylcyclohexasilane change in solution?
A3: Despite its rigid chair structure in the solid state, NMR studies indicate a rapid conformational equilibration between axial and equatorial methyl groups in solution, resulting in a single peak even at low temperatures. []
Q4: What are the characteristic vibrational spectroscopic features of Dodecamethylcyclohexasilane?
A4: Infrared and Raman spectroscopy are valuable tools for characterizing Dodecamethylcyclohexasilane. Key vibrational bands include Si-C stretching, Si-Si stretching, and Si-C bending modes, all found below 800 cm-1. []
Q5: What is the significance of Dodecamethylcyclohexasilane in organosilicon chemistry?
A5: Dodecamethylcyclohexasilane is a valuable precursor for generating reactive silicon species, such as dimethylsilylene (SiMe2), through photolysis or chemical reactions. [, , , , , , , ]
Q6: How does photolysis of Dodecamethylcyclohexasilane generate dimethylsilylene?
A6: Upon UV irradiation, Dodecamethylcyclohexasilane undergoes photolysis, leading to the formation of dimethylsilylene, a reactive intermediate. The quantum yield of this process is influenced by factors such as solvent and the presence of quenchers. [, , , , ]
Q7: What are the key reactions of dimethylsilylene generated from Dodecamethylcyclohexasilane?
A7: Dimethylsilylene readily undergoes insertion reactions into Si-H bonds, forming larger silanes. It also reacts with alkenes, alkynes, and carbonyl compounds, affording a variety of organosilicon compounds. [, , , , ]
Q8: Can Dodecamethylcyclohexasilane participate in reactions without undergoing photolysis?
A8: Yes, Dodecamethylcyclohexasilane can engage in reactions where its Si-Si bonds are activated by catalysts like aluminum chloride or palladium complexes. This activation allows for ring-opening reactions and formations of new silicon-containing compounds. [, ]
Q9: Does Dodecamethylcyclohexasilane have any applications in materials science?
A9: Dodecamethylcyclohexasilane has been investigated as a precursor for the synthesis of silicon carbide (SiC) fibers and thin films via chemical vapor deposition techniques. [, , ]
Q10: How has computational chemistry been employed to study Dodecamethylcyclohexasilane?
A10: Density Functional Theory (DFT) calculations have provided insights into the conformational preferences of Dodecamethylcyclohexasilane, revealing the relative energies of chair, twist-boat, and boat conformers. These calculations have been instrumental in interpreting experimental data from spectroscopic techniques like Raman spectroscopy. [, ]
Q11: How does the presence of a single substituent on the cyclohexasilane ring affect its conformational preference?
A11: Computational studies have shown that introducing a single substituent, such as -OH or -NH2, leads to various low-energy conformers with axial and equatorial orientations of the substituent. This highlights the subtle interplay of electronic and steric factors in dictating conformational preferences. [, , ]
Q12: What is the role of time-dependent DFT calculations in understanding the UV absorption spectra of Dodecamethylcyclohexasilane and its derivatives?
A12: Time-dependent DFT (TD-DFT) calculations help to simulate UV absorption spectra and assign electronic transitions. For Dodecamethylcyclohexasilane and its derivatives, TD-DFT analysis has shown that multiple conformers contribute to the observed spectra, emphasizing the importance of considering conformational flexibility. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



